An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)benzaldehyde: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)benzaldehyde: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(Oxiran-2-ylmethoxy)benzaldehyde (CAS No. 14697-49-5), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Possessing both a reactive aldehyde and a strained epoxide ring, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, and provides an in-depth analysis of its spectral characteristics. Furthermore, it outlines a robust protocol for its synthesis via the Williamson ether synthesis, explores the mechanistic details of its key chemical transformations—particularly epoxide ring-opening—and discusses its application as a key intermediate in the synthesis of pharmaceutical agents. Safety protocols and handling procedures are also provided to ensure its safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
4-(Oxiran-2-ylmethoxy)benzaldehyde, also known as 4-(2,3-epoxypropoxy)benzaldehyde or p-(glycidyloxy)benzaldehyde, is a key synthetic intermediate.[1] Its structure uniquely combines an aromatic aldehyde with a glycidyl ether moiety.
Table 1: Chemical Identifiers and Names
| Identifier | Value |
| CAS Number | 14697-49-5[2][3] |
| Molecular Formula | C₁₀H₁₀O₃[1] |
| Synonyms | 4-(2,3-Epoxypropoxy)benzaldehyde, p-(Glycidyloxy)benzaldehyde, Benzaldehyde, 4-(oxiranylmethoxy)-[1][4] |
| InChI Key | VAKABUBSGYOQIM-UHFFFAOYSA-N[1] |
| SMILES | C1C(O1)COC2=CC=C(C=C2)C=O[1] |
The physical and chemical properties of this compound are summarized below. Its low melting point means it may be encountered as a pale brown solid, semi-solid, or liquid at ambient laboratory temperatures.[5]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 178.19 g/mol | [2] |
| Appearance | Pale brown solid, semi-solid or liquid | [5] |
| Melting Point | 29-32 °C | [5] |
| Boiling Point | 155 °C at 0.5 Torr | [5] |
| Topological Polar Surface Area | 38.8 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Mechanistic Insights
The most common and industrially scalable synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a direct and efficient route from readily available starting materials.[5]
Causality of Experimental Design
The synthesis involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin. The choice of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is critical. The base serves to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, which is weakly acidic (pKa ≈ 7-8). This deprotonation generates the more nucleophilic phenoxide anion.
The phenoxide then acts as the nucleophile, attacking the electrophilic primary carbon of epichlorohydrin. This carbon is activated towards nucleophilic attack because it bears the leaving group (chloride). The reaction proceeds via an Sₙ2 mechanism, which involves a backside attack and inversion of stereochemistry if the carbon were chiral.[2] In the subsequent step, the intermediate alkoxide attacks the carbon bearing the chloride in an intramolecular Sₙ2 reaction to form the desired epoxide ring.
Aprotic polar solvents like DMF or acetonitrile are often employed to increase the reaction rate by solvating the cation of the base, thereby leaving the phenoxide anion more "naked" and nucleophilic.[6]
Synthetic Workflow Diagram
Caption: Fig 1. Synthesis workflow.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized as necessary.
-
Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (e.g., 12.2 g, 0.1 mol) and a suitable solvent such as acetone or DMF (100 mL).
-
Base Addition: Add a powdered anhydrous base like potassium carbonate (e.g., 15.2 g, 0.11 mol). Stir the suspension vigorously.
-
Alkylating Agent: Add epichlorohydrin (e.g., 9.5 mL, 0.12 mol) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzaldehyde spot.
-
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl byproduct) and wash the filter cake with a small amount of the solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Purification: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.
Predicted Spectral Characterization
Disclaimer: Experimental spectra for 4-(Oxiran-2-ylmethoxy)benzaldehyde are not widely available in public databases. The following analysis is a prediction based on the known spectral data of its constituent functional groups and analogous structures.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 9.88 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.
-
δ 7.85 (d, J=8.8 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They are deshielded by the electron-withdrawing carbonyl group.
-
δ 7.05 (d, J=8.8 Hz, 2H): These are the two aromatic protons ortho to the glycidyl ether group. They are slightly more shielded than their counterparts due to the electron-donating nature of the ether oxygen.
-
δ 4.35 (dd, J=11.2, 3.1 Hz, 1H) & δ 4.00 (dd, J=11.2, 5.8 Hz, 1H): These two signals (doublet of doublets) represent the diastereotopic protons of the -O-CH₂- group attached to the aromatic ring.
-
δ 3.40 (m, 1H): This multiplet corresponds to the proton on the chiral center of the epoxide ring (-CH-).
-
δ 2.95 (dd, J=4.8, 4.1 Hz, 1H) & δ 2.80 (dd, J=4.8, 2.6 Hz, 1H): These signals represent the two diastereotopic protons of the -CH₂- group of the epoxide ring.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
-
δ 190.8: Aldehyde carbonyl carbon (C=O).[7]
-
δ 163.5: Aromatic carbon attached to the ether oxygen (C-O).
-
δ 132.0: Aromatic carbons ortho to the aldehyde.
-
δ 130.5: Aromatic ipso-carbon attached to the aldehyde group.
-
δ 115.0: Aromatic carbons ortho to the ether oxygen.
-
δ 69.0: Methylene carbon of the glycidyl ether attached to the phenoxy group (-O-CH₂-).
-
δ 50.0: Methine carbon of the epoxide ring (-CH-).
-
δ 44.8: Methylene carbon of the epoxide ring (-CH₂-).
Predicted FT-IR Spectrum
Table 3: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| ~3070 | Aromatic C-H | Stretch | Sharp, medium |
| ~2930 | Aliphatic C-H | Stretch | Medium |
| ~2830 & ~2730 | Aldehyde C-H | Stretch (Fermi doublet) | Two distinct, medium peaks[8] |
| ~1700 | Aldehyde C=O | Stretch | Strong, sharp[9] |
| ~1600, ~1580 | Aromatic C=C | Stretch | Strong to medium |
| ~1250 | Aryl-O-C | Asymmetric Stretch | Strong |
| ~1040 | C-O-C | Symmetric Stretch | Strong |
| ~915 & ~830 | Epoxide Ring | C-O Stretch / Ring bend | Medium to strong[1] |
Predicted Mass Spectrum (EI)
-
Molecular Ion [M]⁺•: Expected at m/z = 178.
-
[M-1]⁺: A peak at m/z = 177, corresponding to the loss of the aldehydic hydrogen radical, is highly probable.[10]
-
[M-29]⁺: A peak at m/z = 149 from the loss of the -CHO group.
-
Base Peak: A major fragment at m/z = 121, corresponding to the stable 4-hydroxybenzoyl cation, formed by cleavage of the ether bond and loss of the C₃H₅O fragment.
-
Other Fragments: A peak at m/z = 57 corresponding to the glycidyl cation [C₃H₅O]⁺ is also expected.
Chemical Reactivity and Applications
The synthetic utility of 4-(Oxiran-2-ylmethoxy)benzaldehyde stems from the orthogonal reactivity of its two primary functional groups: the aldehyde and the epoxide.
Epoxide Ring-Opening Reactions
The high ring strain (approx. 13 kcal/mol) of the epoxide makes it susceptible to nucleophilic attack, even without acid catalysis.[11] Under basic or nucleophilic conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile preferentially attacks the least sterically hindered carbon of the epoxide (the terminal -CH₂ group), leading to inversion of stereochemistry at that center.[11]
This reaction is fundamental to the synthesis of many β-blockers, a class of drugs used to manage cardiovascular conditions.[10] For example, reaction with an amine like isopropylamine opens the epoxide to form a secondary amine and a secondary alcohol, a core structure in many of these pharmaceuticals.
Caption: Fig 2. Divergent reactivity.
Detailed Experimental Protocol: Epoxide Opening with Isopropylamine
This protocol describes a representative aminolysis reaction, a key step in the synthesis of β-blocker pharmacophores.
-
Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve 4-(Oxiran-2-ylmethoxy)benzaldehyde (e.g., 8.9 g, 0.05 mol) in a suitable alcohol solvent like methanol or ethanol (50 mL).
-
Amine Addition: Add isopropylamine (e.g., 8.5 mL, 0.1 mol, 2 equivalents) to the solution.
-
Reaction: Seal the vessel and heat the mixture to 60-70°C. Stir at this temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent any pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess isopropylamine.
-
Purification: The resulting crude product, 1-(4-formylphenoxy)-3-(isopropylamino)propan-2-ol, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Aldehyde Group Transformations
The aldehyde functional group offers a wide array of synthetic possibilities, including:
-
Reductive Amination: To introduce further diversity by forming C-N bonds.
-
Wittig Reaction: For C=C double bond formation.
-
Grignard/Organolithium Addition: To form secondary alcohols.
-
Oxidation/Reduction: To form the corresponding carboxylic acid or primary alcohol.
The presence of these two distinct reactive sites allows for stepwise, selective functionalization, making 4-(Oxiran-2-ylmethoxy)benzaldehyde a valuable linker and scaffold molecule in combinatorial chemistry and drug discovery.[5]
Safety, Handling, and Storage
4-(Oxiran-2-ylmethoxy)benzaldehyde should be handled with care in a well-ventilated laboratory fume hood. Based on safety data for analogous compounds, it is expected to cause skin and eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent potential oxidation of the aldehyde group.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (which can catalyze uncontrolled epoxide polymerization).
Conclusion
4-(Oxiran-2-ylmethoxy)benzaldehyde is a synthetically versatile intermediate with significant potential in organic synthesis, materials science, and particularly in pharmaceutical development. Its bifunctional nature allows for a range of selective chemical transformations, enabling the construction of complex molecules. The robust synthesis from 4-hydroxybenzaldehyde and the predictable reactivity of the epoxide ring make it a valuable tool for medicinal chemists, especially in the development of β-adrenergic receptor antagonists and other drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe application in research and development.
References
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Rajkumar, P., et al. (2021). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
- Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube.
- Smolecule. (2023, August 15). Buy 4-(Oxiran-2-ylmethoxy)benzaldehyde | 14697-49-5.
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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University of Richmond. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Pharmaffiliates. (n.d.). p-(2,3-Epoxypropoxy)benzaldehyde. Retrieved from [Link]
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